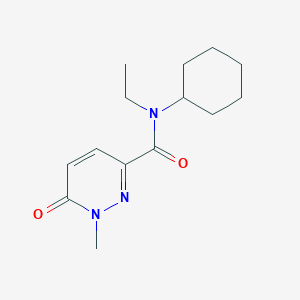
1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone, commonly known as PQOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PQOE is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to possess a range of biological activities, making it a promising candidate for drug development and other research applications.
作用機序
The exact mechanism of action of PQOE is not fully understood. However, it is believed that PQOE interacts with certain proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
PQOE has been found to possess a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. PQOE has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
PQOE has several advantages as a research tool. It is highly selective for certain metal ions, making it a useful probe for detecting these ions in biological samples. It is also relatively easy to synthesize, making it readily available for research purposes. However, PQOE has some limitations as well. It is not very stable, and its fluorescence properties can be affected by changes in pH and temperature.
将来の方向性
There are several future directions for research on PQOE. One area of research is the development of new fluorescent probes based on PQOE. Researchers are also exploring the use of PQOE as a potential therapeutic agent for the treatment of various diseases. Additionally, there is interest in studying the interactions between PQOE and other proteins and enzymes in the body to gain a better understanding of its mechanism of action.
合成法
The synthesis of PQOE involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing PQOE involves the reaction of 2-chloroquinoline-8-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-bromoethanol to yield PQOE.
科学的研究の応用
PQOE has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. PQOE has been found to selectively bind to certain metal ions such as copper, zinc, and cadmium, making it a useful tool for detecting these ions in biological samples.
特性
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUMYKUKHZDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)




![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)